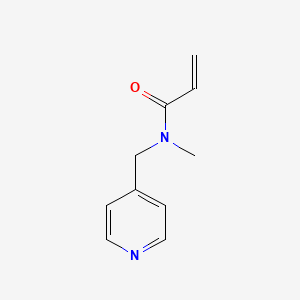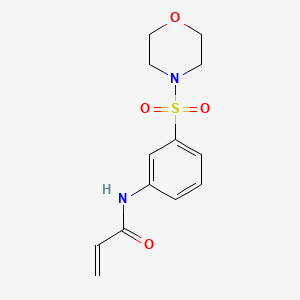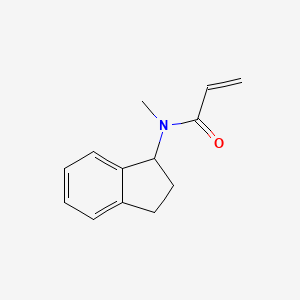
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a synthetic molecule that belongs to the class of pyridine derivatives and has been studied for its biological and pharmacological properties.
作用機序
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves its ability to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also activates certain signaling pathways that are involved in cell survival and proliferation. These mechanisms of action make N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide a potential candidate for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also inhibits the activity of enzymes that are involved in the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative stress.
実験室実験の利点と制限
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide can be expensive to synthesize, which can limit its availability for some researchers.
将来の方向性
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. One area of research is the development of new drugs that are based on the structure of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. These drugs could be used to treat a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another area of research is the study of the mechanisms of action of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. This could help to identify new targets for drug development and improve our understanding of the biological effects of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide. Finally, more research is needed to determine the safety and efficacy of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide in humans, which could pave the way for clinical trials and the development of new drugs.
合成法
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves the reaction of N-methylpyridin-4-amine with acryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide.
科学的研究の応用
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-4-6-11-7-5-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVMLJHFTYTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(pyridin-4-ylmethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



